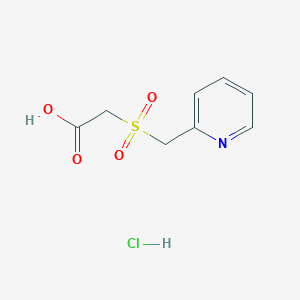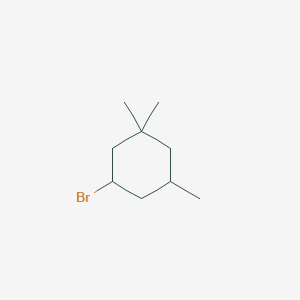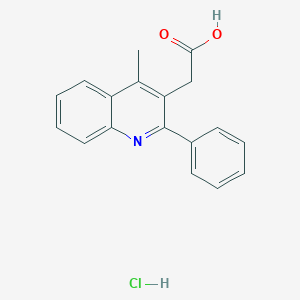![molecular formula C9H14Cl2N2O2 B1438093 2-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride CAS No. 1396962-67-6](/img/structure/B1438093.png)
2-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride
Vue d'ensemble
Description
“2-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride” is a chemical compound with the molecular formula C9H12N2O2•2HCl and a molecular weight of 253.13 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C9H12N2O2•2HCl . The InChI code for this compound is 1S/C8H10N2O2.2ClH/c9-7(8(11)12)4-6-2-1-3-10-5-6;;/h1-3,5,7H,4,9H2,(H,11,12);2*1H/t7-;;/m0…/s1 .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 253.13 , and it has a molecular formula of C9H12N2O2•2HCl .Applications De Recherche Scientifique
Neuropharmacological Effects
2-[(Pyridin-3-ylmethyl)amino]propanoic acid dihydrochloride and its analogs have been explored for their neuropharmacological effects. Studies have shown that certain analogs significantly alter the activities of tryptophan pyrrolase (TP) in rat liver and modify brain concentrations of tryptophan and its metabolites, potentially affecting serotonin synthesis. For instance, DL-alpha-amino-beta-(2-pyridine)propanoic acid (2-PA) and its variants demonstrated a capacity to decrease holoenzyme and apoenzyme activities of TP and elevate brain tryptophan, serotonin (5-HT), and other related concentrations in rats. These findings suggest a direct link between these analogs (or their metabolites) and the modulation of brain tryptophan levels, pointing towards their potential role in neurotransmitter regulation (Shimeno et al., 1987).
Antihypertensive and Antiallergic Properties
Compounds related to this compound have been evaluated for various pharmacological effects, including hypotensive and antiallergic activities. For example, certain bis-quaternized pyridine carboxylic acid esters of amino alcohols, structurally related to this compound, have demonstrated promising hypotensive effects in animal models (Hudak et al., 1957). Similarly, compounds with a zwitterionized pyridine component, sharing structural similarities with this compound, have shown significant antiallergic effects and reduced penetration into the central nervous system (CNS), suggesting potential as antiallergic agents with minimized CNS side effects (Iwasaki et al., 1995).
Metabolic Insights
Research has also delved into the metabolic pathways and pharmacokinetic profiles of compounds analogous to this compound. Studies have identified various metabolites and metabolic pathways, contributing to the understanding of their biotransformation and excretion in biological systems. For instance, investigations into the metabolism of a thiazole benzenesulfonamide derivative, a structural relative, in rats revealed unique metabolic processes, including the formation of novel isethionic acid conjugates, shedding light on the compound's metabolic fate and potential bioavailability concerns (Tang et al., 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and should be handled with care . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Propriétés
IUPAC Name |
2-(pyridin-3-ylmethylamino)propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-7(9(12)13)11-6-8-3-2-4-10-5-8;;/h2-5,7,11H,6H2,1H3,(H,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHBAIPCAQDYQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCC1=CN=CC=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[(4-chloro-3-nitrobenzoyl)amino]propanoate](/img/structure/B1438010.png)
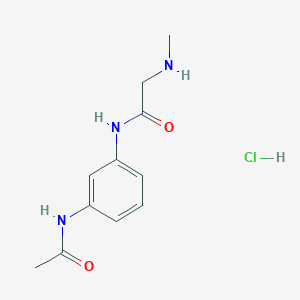
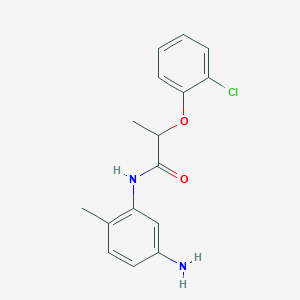
![[4-(2,6-Dimethylmorpholin-4-yl)-3-fluorophenyl]methanamine](/img/structure/B1438015.png)

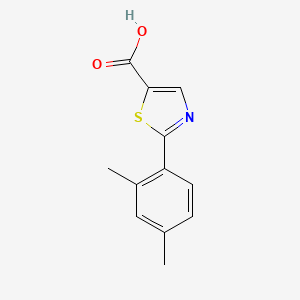
![2-[4-(2H-1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1438018.png)

![2-{[(3-Fluorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1438023.png)
